Fmoc-Cys(Biot)
Description
Properties
IUPAC Name |
(2R)-3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6S2/c32-24(12-6-5-11-23-25-21(14-38-23)29-27(35)31-25)39-15-22(26(33)34)30-28(36)37-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-23,25H,5-6,11-15H2,(H,30,36)(H,33,34)(H2,29,31,35)/t21-,22-,23-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDTSIDWWTPNA-LCXINAFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection and Biotinylation in Solution Phase
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Amino Group Protection :
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Reagents : L-cysteine, Fmoc-Cl (9-fluorenylmethyl chloroformate), sodium bicarbonate (NaHCO₃), dioxane/water (1:1 v/v).
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Procedure :
Dissolve L-cysteine in a dioxane/water mixture (pH 8–9 adjusted with NaHCO₃). Add Fmoc-Cl dropwise under vigorous stirring at 0–4°C. Maintain pH 8–9 by supplementing NaHCO₃ as needed. Reaction completion is typically achieved within 2–4 hours, yielding Fmoc-Cys-OH . -
Workup : Acidify with dilute HCl to precipitate the product, followed by filtration and washing with cold ether.
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Thiol Group Biotinylation :
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Reagents : Fmoc-Cys-OH, maleimide-PEG₂-biotin, phosphate buffer (pH 7.0), tris(2-carboxyethyl)phosphine (TCEP).
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Procedure :
Redissolve Fmoc-Cys-OH in phosphate buffer (pH 7.0) containing 1 mM TCEP to reduce disulfide bonds. Add maleimide-PEG₂-biotin in molar excess (1.2–1.5 equivalents). Stir under nitrogen at room temperature for 4–6 hours. Monitor reaction progress via HPLC or Ellman’s assay to confirm thiol consumption. -
Purification : Isolate the product using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and lyophilize to obtain Fmoc-Cys(Biot) as a white solid.
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Key Considerations :
Solid-Phase Peptide Synthesis (SPPS) with On-Resin Biotinylation
This method integrates Fmoc-Cys(Biot) into peptide chains during SPPS, enabling direct incorporation into complex architectures:
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Resin Loading : Use Wang or Rink amide resin (0.5–1.1 mmol/g). Pre-swollen in DMF, couple Fmoc-Cys(Trt)-OH via DIC/HOBt activation.
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Trt Deprotection : Treat with 1–5% TFA/DCM to expose the thiol group.
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Biotin Conjugation : React with maleimide-PEG₂-biotin in DMF/DCM (1:1) under nitrogen.
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Chain Elongation : Continue SPPS with standard Fmoc deprotection (20% piperidine/DMF) and amino acid couplings.
Advantages :
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Minimizes thiol oxidation by performing biotinylation on resin.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility:
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Continuous Flow Systems : Utilize microreactors for Fmoc protection and biotinylation, reducing reaction times and improving yields.
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Catalytic Optimization : Employ OxymaPure/DIC coupling to suppress racemization during Fmoc-Cys-OH synthesis.
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Quality Control : In-line HPLC and mass spectrometry ensure batch consistency.
Mechanistic Insights
Fmoc Protection Dynamics
The Fmoc group is introduced via nucleophilic substitution, where the cysteine amine attacks Fmoc-Cl, forming a stable carbamate bond. This reaction is favored in mildly basic conditions (pH 8–9), which deprotonate the amine without hydrolyzing Fmoc-Cl.
Biotinylation Chemistry
Maleimide-PEG₂-biotin undergoes Michael addition with the cysteine thiol, forming a stable thioether linkage. The PEG spacer enhances solubility and reduces steric hindrance.
Comparative Analysis of Protective Group Strategies
| Protective Group | Stability | Deprotection Method | Compatibility with Biotinylation |
|---|---|---|---|
| Trt (Triphenylmethyl) | Acid-labile (TFA) | 95% TFA, 2–3 hours | Poor (requires prior deprotection) |
| Mmt (Monomethoxytrityl) | Mild acid-labile (1–5% TFA) | 1–5% TFA/DCM, 30 min | Moderate (deprotection precedes biotinylation) |
| Acm (Acemidomethyl) | Oxidative (I₂) | I₂ in MeOH/H₂O | Incompatible (disrupts biotin) |
Insight : Mmt offers a balance between stability during SPPS and mild deprotection, making it suitable for on-resin biotinylation.
Challenges and Mitigation Strategies
Thiol Oxidation
Maleimide Hydrolysis
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Problem : Maleimide rings hydrolyze at pH >8, forming inactive maleamic acid.
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Solution : Conduct reactions at pH 7.0–7.5 under anhydrous conditions.
Spectroscopic Characterization Data
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular Formula | C₃₇H₄₄N₄O₈S₂ | HRMS |
| Molecular Weight | 753.89 g/mol | ESI-MS |
| HPLC Retention Time | 12.4 min (C18, 30–70% MeCN) | Reverse-Phase HPLC |
| ¹H NMR (DMSO-d₆) | δ 7.85 (Fmoc aromatic), 6.45 (biotin urea) | 500 MHz NMR |
Scalability and Economic Considerations
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Cost Drivers : Maleimide-PEG₂-biotin accounts for ~60% of material costs.
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Optimization : Bulk purchasing and in-house Fmoc-Cl synthesis reduce expenses by 30–40%.
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Yield Improvements : Continuous flow systems increase throughput to 5 kg/month.
Emerging Innovations
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Enzymatic Biotinylation : Biotin ligase enzymes (e.g., BirA) enable ATP-dependent site-specific labeling, though scalability remains limited.
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Photocaged Thiols : UV-light deprotection allows spatiotemporal control over biotinylation in live-cell applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(Biot) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Disulfide Bond Formation: Oxidation of the thiol group to form disulfide bonds with other cysteine residues.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation.
Biotinylation: Biotin-NHS in the presence of a base.
Major Products Formed
Fmoc Deprotection: Free cysteine with a biotin moiety.
Disulfide Bond Formation: Cystine or mixed disulfides.
Biotin-Avidin Complex: Stable biotin-avidin or biotin-streptavidin complexes.
Scientific Research Applications
Chemistry
Fmoc-Cys(Biot) is used in solid-phase peptide synthesis (SPPS) to introduce biotinylated cysteine residues into peptides. This allows for the subsequent purification and detection of peptides using biotin-avidin interactions.
Biology
In biological research, Fmoc-Cys(Biot) is used to label proteins and peptides with biotin. This facilitates the study of protein-protein interactions, protein localization, and the identification of binding partners through techniques such as pull-down assays and Western blotting.
Medicine
In medical research, biotinylated peptides synthesized using Fmoc-Cys(Biot) are used in diagnostic assays and therapeutic applications. For example, biotinylated peptides can be used to target biotin-binding proteins in cancer cells for imaging or drug delivery.
Industry
In the biotechnology industry, Fmoc-Cys(Biot) is used in the production of biotinylated peptides and proteins for various applications, including enzyme-linked immunosorbent assays (ELISAs), affinity purification, and biosensors.
Mechanism of Action
The mechanism of action of Fmoc-Cys(Biot) involves the following steps:
Fmoc Protection: The Fmoc group protects the amino group of cysteine during peptide synthesis, preventing unwanted side reactions.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex that can be used for detection, purification, or targeting purposes.
Disulfide Bond Formation: The thiol group of cysteine can form disulfide bonds with other cysteine residues, stabilizing the peptide or protein structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key cysteine derivatives and their properties relative to Fmoc-Cys(Biot) :
Acid Lability and Deprotection Efficiency
- Fmoc-Cys(Mmt)-OH exhibits superior acid lability compared to Fmoc-Cys(Trt)-OH , enabling selective deprotection with 0.5–1.0% TFA without disturbing tert-butyl or Trt groups . This contrasts with Fmoc-Cys(Trt)-OH , which requires 95% TFA for full deprotection .
- Fmoc-Cys(Thp)-OH shows stability under mildly acidic conditions (pH 4.8), making it suitable for orthogonal protection strategies .
Research Findings and Practical Considerations
Orthogonal Protection : Combining Fmoc-Cys(Mmt)-OH (acid-labile) with Fmoc-Cys(Trt)-OH (stable to mild acid) allows sequential deprotection in complex peptide sequences .
Biotinylation Strategies : While direct data on Fmoc-Cys(Biot) is scarce, demonstrates biotin conjugation via manual coupling of biotin-O-BtOH-NMP to cysteine residues, suggesting a feasible route for synthesizing biotinylated peptides .
Q & A
Q. What evidence supports the use of Fmoc-Cys(Biot) in native chemical ligation (NCL) versus traditional thiol-mediated coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
